Cas no 148371-95-3 (3-chloro-1,1,1-trifluoropropan-2-ol)

3-chloro-1,1,1-trifluoropropan-2-ol 化学的及び物理的性質
名前と識別子
-
- 2-Propanol, 3-chloro-1,1,1-trifluoro-
- 3-chloro-1,1,1-trifluoropropan-2-ol
-
- インチ: 1S/C3H4ClF3O/c4-1-2(8)3(5,6)7/h2,8H,1H2
- InChIKey: LDHNIARJZLHMRB-UHFFFAOYSA-N
- ほほえんだ: C(F)(F)(F)C(O)CCl
じっけんとくせい
- 密度みつど: 1.431±0.06 g/cm3(Predicted)
- ふってん: 131.9±35.0 °C(Predicted)
- 酸性度係数(pKa): 11.31±0.20(Predicted)
3-chloro-1,1,1-trifluoropropan-2-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1931931-0.5g |
3-chloro-1,1,1-trifluoropropan-2-ol |
148371-95-3 | 0.5g |
$603.0 | 2023-09-17 | ||
Enamine | EN300-1931931-0.25g |
3-chloro-1,1,1-trifluoropropan-2-ol |
148371-95-3 | 0.25g |
$579.0 | 2023-09-17 | ||
Enamine | EN300-1931931-2.5g |
3-chloro-1,1,1-trifluoropropan-2-ol |
148371-95-3 | 2.5g |
$1230.0 | 2023-09-17 | ||
Enamine | EN300-1931931-5g |
3-chloro-1,1,1-trifluoropropan-2-ol |
148371-95-3 | 5g |
$1821.0 | 2023-09-17 | ||
Enamine | EN300-1931931-1g |
3-chloro-1,1,1-trifluoropropan-2-ol |
148371-95-3 | 1g |
$628.0 | 2023-09-17 | ||
Enamine | EN300-1931931-0.1g |
3-chloro-1,1,1-trifluoropropan-2-ol |
148371-95-3 | 0.1g |
$553.0 | 2023-09-17 | ||
Enamine | EN300-1931931-1.0g |
3-chloro-1,1,1-trifluoropropan-2-ol |
148371-95-3 | 1g |
$1557.0 | 2023-05-31 | ||
Enamine | EN300-1931931-0.05g |
3-chloro-1,1,1-trifluoropropan-2-ol |
148371-95-3 | 0.05g |
$528.0 | 2023-09-17 | ||
Enamine | EN300-1931931-5.0g |
3-chloro-1,1,1-trifluoropropan-2-ol |
148371-95-3 | 5g |
$4517.0 | 2023-05-31 | ||
Enamine | EN300-1931931-10.0g |
3-chloro-1,1,1-trifluoropropan-2-ol |
148371-95-3 | 10g |
$6697.0 | 2023-05-31 |
3-chloro-1,1,1-trifluoropropan-2-ol 関連文献
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
-
Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
-
Aleksei Bytchkov,Franck Fayon,Dominique Massiot,Louis Hennet,David L. Price Phys. Chem. Chem. Phys., 2010,12, 1535-1542
-
Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
-
Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
-
Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
-
Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
3-chloro-1,1,1-trifluoropropan-2-olに関する追加情報
Introduction to 3-chloro-1,1,1-trifluoropropan-2-ol (CAS No. 148371-95-3)
3-chloro-1,1,1-trifluoropropan-2-ol, identified by its Chemical Abstracts Service (CAS) number 148371-95-3, is a fluorinated alcohol that has garnered significant attention in the field of pharmaceutical and agrochemical research due to its unique structural properties and versatile reactivity. This compound belongs to a class of molecules that incorporate fluorine atoms, which are well-known for their ability to modulate the metabolic stability, lipophilicity, and binding affinity of drug candidates. The presence of both chlorine and fluorine substituents in its molecular framework makes it a particularly interesting subject for synthetic chemists and medicinal biologists seeking novel scaffolds for drug development.
The chemical structure of 3-chloro-1,1,1-trifluoropropan-2-ol consists of a three-carbon chain with a hydroxyl group (-OH) at the second carbon position, a chlorine atom (-Cl) at the third carbon, and three fluorine atoms (-F) at the first carbon. This arrangement imparts distinct electronic and steric characteristics to the molecule, influencing its interactions with biological targets. The fluorine atoms, in particular, are known to enhance the metabolic resistance of compounds against cytochrome P450 enzymes, a crucial factor in prolonging the half-life of pharmaceuticals. Additionally, the chlorine substituent can serve as a handle for further functionalization via nucleophilic substitution reactions, allowing for the construction of more complex molecular architectures.
In recent years, 3-chloro-1,1,1-trifluoropropan-2-ol has been explored as an intermediate in the synthesis of various bioactive molecules. Its utility extends beyond simple building blocks; it has been incorporated into more sophisticated scaffolds designed to interact with biological macromolecules such as enzymes and receptors. For instance, researchers have utilized this compound to develop novel inhibitors targeting bacterial enzymes involved in metabolic pathways critical for pathogen survival. The fluorinated backbone enhances binding affinity while minimizing off-target effects, making it an attractive candidate for structure-based drug design.
One of the most compelling aspects of 3-chloro-1,1,1-trifluoropropan-2-ol is its role in developing fluorinated analogs of existing drugs. By introducing fluorine atoms into a molecule, chemists can fine-tune its pharmacokinetic properties without significantly altering its core pharmacophore. This approach has been instrumental in creating next-generation antiviral and anticancer agents that exhibit improved efficacy and reduced toxicity compared to their non-fluorinated counterparts. The chlorine atom further facilitates derivatization strategies, enabling the rapid assembly of libraries of compounds for high-throughput screening.
The synthesis of 3-chloro-1,1,1-trifluoropropan-2-ol typically involves multi-step organic transformations starting from commercially available precursors such as 2-chloro-1,1-difluoroethanol. Advanced synthetic methodologies have been employed to achieve high yields and purity levels required for pharmaceutical applications. Techniques like nucleophilic substitution reactions followed by protection-deprotection strategies are commonly used to introduce the desired functional groups while maintaining regioselectivity. The growing interest in green chemistry has also prompted researchers to explore catalytic processes that minimize waste and energy consumption during production.
From an academic perspective,3-chloro-1,1,1-trifluoropropan-2-ol serves as a valuable tool for studying the influence of halogen substituents on molecular behavior. Computational studies have been conducted to elucidate how fluorine atoms affect electronic distributions and intermolecular forces within this compound. These insights are not only relevant for drug design but also contribute to our fundamental understanding of halogenated organic chemistry. The combination of experimental synthesis and theoretical modeling has provided a comprehensive picture of how structural modifications impact biological activity.
In clinical research,3-chloro-1,1,1-trifluoropropan-2-ol has been investigated as a potential prodrug or precursor for active pharmaceutical ingredients (APIs). Its ability to undergo biotransformation into more polar or lipophilic species offers opportunities for optimizing drug delivery systems. For example,3-chloro-1,1-difluoroacetic acid, derived from this compound through further functionalization,has shown promise in preclinical studies as an inhibitor of specific metabolic enzymes implicated in inflammation and cancer progression. While further clinical trials are needed to validate these findings,the early-stage results underscore the compound's therapeutic potential.
The agrochemical sector has also recognized the value of 3-chloro-1-bromo-propanediol, another derivative sharing structural similarities with 3-chloro-(CAS No 14837)-95-(trifluoro)-propan -2 -ol . These compounds exhibit herbicidal properties by interfering with essential plant enzymes involved in growth regulation. The incorporation of fluorine atoms enhances their environmental stability while reducing phytotoxicity toward non-target crops. Such advancements highlight how fluorinated alcohols contribute not only to human health but also sustainable agricultural practices by providing effective yet selective crop protection solutions.
Looking ahead,3-chloro-(trifluoro)-propan -2 -ol (CAS No 14837)-95-(trifluoro)-propan -2 -ol will continue to be a focal point for innovation across multiple scientific disciplines . As computational power increases,high-throughput virtual screening methods will enable faster identification of novel derivatives with enhanced pharmacological profiles . Meanwhile,advances in synthetic methodologies will streamline production processes making these compounds more accessible for commercial applications . The intersection between organic chemistry pharmaceutical science agrobiology creates exciting possibilities where basic research translates into tangible benefits improving lives worldwide
148371-95-3 (3-chloro-1,1,1-trifluoropropan-2-ol) 関連製品
- 2172232-59-4(3-tert-butyl-7-fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid)
- 92404-70-1(3-bromofuro3,2-cpyridine)
- 1443769-17-2(Cyclohexanecarboxylic acid, 2-[[(phenylmethoxy)carbonyl]amino]-, (1S,2S)-)
- 2229436-53-5(1-(5-chloro-1H-indol-2-yl)-3,3-difluorocyclobutylmethanamine)
- 2680721-43-9(tert-butyl N-benzyl-N-(2-chloroquinazolin-4-yl)carbamate)
- 1805402-68-9(6-Aminomethyl-3-cyano-2-nitrobenzoic acid)
- 1111290-52-8(3-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenylpyridazine)
- 1628328-88-0(2-amino-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid)
- 1076199-71-7(Carbostyril 124 N-Carboxyethyl Methanethiosulfonate)
- 6251-17-8(Propanoic acid, 3-[(carboxymethyl)amino]-3-oxo-)




